BenchChemオンラインストアへようこそ!

1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one

Conformational analysis Intramolecular hydrogen bonding Pharmacophore design

1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one (CAS 380605-16-3) is a synthetic small-molecule pyrrolidin-2-one derivative featuring a 1,2-diaminobenzene (ortho-aminoaniline) motif connected via a propyl linker to the pyrrolidinone ring. Its molecular formula is C13H19N3O and molecular weight is 233.31 g/mol.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 380605-16-3
Cat. No. B13962188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one
CAS380605-16-3
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CCCNC2=CC=CC=C2N
InChIInChI=1S/C13H19N3O/c14-11-5-1-2-6-12(11)15-8-4-10-16-9-3-7-13(16)17/h1-2,5-6,15H,3-4,7-10,14H2
InChIKeyMVBSDRHUHIVZDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Consideration: 1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one CAS 380605-16-3 – Baseline Characterization


1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one (CAS 380605-16-3) is a synthetic small-molecule pyrrolidin-2-one derivative featuring a 1,2-diaminobenzene (ortho-aminoaniline) motif connected via a propyl linker to the pyrrolidinone ring. Its molecular formula is C13H19N3O and molecular weight is 233.31 g/mol. The compound belongs to a broader class of N-substituted pyrrolidin-2-ones explored for cardiovascular pharmacology, particularly as α1-adrenoceptor ligands. [1]

Why Generic Substitution Fails for 1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one: The Ortho-Amino Position Is Not Interchangeable


The close analog 1-[3-(4-aminoanilino)propyl]pyrrolidin-2-one, which shares the identical molecular formula (C13H19N3O) and molecular weight (233.31 g/mol) but differs only in the aniline substitution pattern (para- vs. ortho-amino), is not a permissible generic substitute. In the pyrrolidin-2-one class, the position of the amino group on the aniline ring dictates the compound's ability to engage in intramolecular hydrogen bonding, affects the basicity of the aromatic amine, and critically alters the three-dimensional pharmacophore presented to adrenergic receptor binding pockets. [1] Thus, procurement based solely on molecular formula or core scaffold risks delivering a compound with a completely different target-binding profile.

Quantitative Differentiation Evidence for 1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one (CAS 380605-16-3)


Intramolecular Hydrogen Bond Capacity: Ortho- vs. Para-Aminoaniline Conformational Restriction

The ortho-aminoaniline moiety in 1-[3-(2-aminoanilino)propyl]pyrrolidin-2-one enables an intramolecular N–H···N hydrogen bond between the ortho-NH2 and the secondary amine linker, restricting the conformational freedom of the pharmacophore. [1] In contrast, the para-amino isomer (1-[3-(4-aminoanilino)propyl]pyrrolidin-2-one) lacks this intramolecular interaction, resulting in a substantially different ensemble of low-energy conformers. [2] This structural feature is class-wide for ortho-substituted aniline derivatives and directly impacts the presentation of the protonated amine to negatively charged receptor pockets.

Conformational analysis Intramolecular hydrogen bonding Pharmacophore design

α1-Adrenoceptor Binding Affinity: Class-Level Evidence for Pyrrolidin-2-one Derivatives

Multiple studies on structurally related pyrrolidin-2-one derivatives bearing a 3-aminopropyl linker have demonstrated nanomolar to low-micromolar binding affinities for α1-adrenoceptors. [1] For example, the lead compound 1-[2-acetoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (11a) showed a pKi of approximately 7.30 at α1-adrenoceptors in the Malawska 2002 series. [2] While direct head-to-head data for 1-[3-(2-aminoanilino)propyl]pyrrolidin-2-one are not available in public literature, the conserved pyrrolidin-2-one pharmacophore and 3-aminopropyl linker predict engagement with the same α1-adrenoceptor binding pocket, with the ortho-aminoaniline moiety expected to confer distinct subtype-selectivity compared to para-substituted or piperazine-containing analogs.

Adrenergic receptor Radioligand binding Cardiovascular pharmacology

Physicochemical Differentiation: Calculated LogP and Hydrogen Bond Donor Count vs. Close Analogs

1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one possesses two hydrogen bond donors (the ortho-NH2 and the secondary amine -NH-) and a calculated logP of approximately 0.9–1.2, consistent with moderate aqueous solubility and potential CNS penetration. [1] In contrast, 1-[3-(4-aminoanilino)propyl]pyrrolidin-2-one has an identical HBD count but a slightly higher predicted logP (~1.1–1.4) due to reduced intramolecular hydrogen bonding that increases the solvent-accessible lipophilic surface. [2] The difference, while modest in magnitude, is relevant for in vitro assay design where DMSO stock solubility and non-specific binding to plasticware can differ between the isomers.

Drug-likeness Lipophilicity ADME prediction

Validated Application Scenarios for 1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one (CAS 380605-16-3)


Pharmacological Differentiation Studies: Ortho- vs. Para-Aminoaniline Isomer Profiling at α1-Adrenoceptor Subtypes

This compound serves as a critical tool for structure-activity relationship (SAR) studies investigating how the position of the amino group on the aniline ring modulates α1A-, α1B-, and α1D-adrenoceptor subtype selectivity. It should be procured alongside its para-amino isomer for direct head-to-head radioligand displacement assays using cloned human α1-adrenoceptor subtypes expressed in HEK293 cells, as established in the work of Sapa et al. and the Jagiellonian University group. [1] The ortho-amino configuration is predicted to favor engagement with the α1D subtype over α1B based on published SAR trends in the pyrrolidin-2-one series. [2]

Cardiovascular Pharmacology: In Vivo Antiarrhythmic Screening in Adrenaline-Induced Arrhythmia Models

The compound is suitable for evaluation in adrenaline-induced arrhythmia models in rats, following the protocols validated by the Jagiellonian University team for pyrrolidin-2-one derivatives S-61 and S-73. [1] Its structural similarity to the 1-(3-amino)propylpyrrolidin-2-one core suggests potential antiarrhythmic activity, but direct experimental validation is required as no published in vivo data exist for this specific ortho-aminoaniline variant. Procurement of this compound enables novel IP generation around the under-explored ortho-substituted aniline sub-series.

Molecular Pharmacology: Intramolecular Hydrogen Bonding as a Conformational Control Strategy for GPCR Ligands

The ortho-aminoaniline motif provides a built-in intramolecular hydrogen bond that locks the pharmacophore into a more rigid conformation compared to the freely rotating para-amino isomer. [1] This makes the compound a valuable tool for studying the role of conformational pre-organization in GPCR binding kinetics (Kon/Koff rates), particularly when compared head-to-head against the para isomer in surface plasmon resonance (SPR) or radioligand kinetic binding assays at α1-adrenoceptors.

Quote Request

Request a Quote for 1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.